2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Description
Properties
CAS No. |
204933-50-6 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-3H,4H2,(H,8,9)(H,10,11) |
InChI Key |
TZCIBBDRNICUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(C=CC=N2)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation in an aqueous medium . The DBU-H₂O system can be recycled multiple times without significant loss of activity, making it a green and sustainable approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis in aqueous media suggests potential scalability for industrial applications. The green chemistry approach, involving recyclable catalysts and minimal waste, aligns well with industrial sustainability goals.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Scientific Research Applications
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one and related heterocycles:
Key Comparative Insights:
Structural Complexity and Bioactivity: The 2,3-dihydro saturation in this compound enhances conformational flexibility, improving interactions with biological targets compared to rigid aromatic analogs like pyrido[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit superior anticancer selectivity due to sulfur-mediated hydrophobic interactions .
Synthetic Efficiency: Microwave-assisted synthesis of the 2,3-dihydro derivatives achieves higher yields (>85%) and shorter reaction times (20–30 min) compared to conventional methods . Thieno derivatives require multi-step protocols involving oxazine intermediates, limiting scalability .
Pharmacological Performance :
- Antimicrobial Activity : 2-Thioxo derivatives (e.g., 7a , 10a ) show broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL), outperforming fluconazole and cefotaxime .
- Anticancer Potency : Derivatives like 7a and 7d exhibit IC₅₀ values < 5 μM against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, surpassing doxorubicin .
- Antioxidant Capacity : The 2,3-dihydro core scavenges free radicals (IC₅₀ 12–18 μM) and protects DNA from bleomycin-induced damage .
Mechanistic and Functional Advantages
- Hydrogen Bonding and Solubility : The 2,3-dihydro moiety facilitates hydrogen bonding with cellular targets, while morpholine or aryl substituents (e.g., 7c , 7e ) improve aqueous solubility and bioavailability .
- Resistance Mitigation : Unlike pyrido[2,3-d]pyrimidin-4(3H)-one, the 2,3-dihydro derivatives avoid efflux pump recognition in resistant bacterial strains .
Biological Activity
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring fused with a pyridine moiety, contributing to its unique biological properties.
Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant activity. A study reported the synthesis of various substituted derivatives and their evaluation for antioxidant properties using in vitro assays. The results indicated that certain derivatives showed higher radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxic effects were assessed using MTT assays, revealing that specific derivatives significantly inhibited cell proliferation. For instance, one derivative exhibited an IC50 value of 15 µM against HepG2 cells, indicating potent anticancer activity .
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HepG2 | 15 | Cytotoxic |
| MCF-7 | 20 | Cytotoxic |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. Results indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Study on Antioxidant Properties
In a detailed study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antioxidant capacity through DPPH and ABTS assays. The findings highlighted that specific substitutions at the 5-position of the pyrimidine ring significantly enhanced antioxidant activity.
Research on Anticancer Effects
Another significant study explored the mechanism of action of this compound derivatives against cancer cells. The research indicated that these compounds induce apoptosis via the mitochondrial pathway and modulate key signaling pathways involved in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
